![molecular formula C17H20N4O4 B2551503 Methyl 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carboxamido)acetate CAS No. 1903170-60-4](/img/structure/B2551503.png)
Methyl 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carboxamido)acetate
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Description
Methyl 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carboxamido)acetate is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
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Scientific Research Applications
- Beyond medicinal applications, 1,2,4-oxadiazoles have been explored for their use in energetic materials, fluorescent dyes, sensors, and insecticides .
- The compound’s 1,2,4-oxadiazole core makes it relevant for energetic materials. Researchers have developed novel compounds based on this motif, which exhibit explosive properties or high energy content .
- Due to low aromaticity and the presence of a weak O–N bond, 1,2,4-oxadiazoles can rearrange into other heterocycles. This property is actively employed in organic synthesis .
- The structures of specific anilines derived from this compound have been studied using single crystal X-ray diffraction. Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH₂ group has been revealed .
- 1,2,4-oxadiazoles have been investigated as components in fluorescent dyes and organic light-emitting diodes (OLEDs), contributing to their luminescent properties .
Medicinal Chemistry and Drug Development
Energetic Materials
Organic Synthesis
Crystallography and Structural Studies
Fluorescent Dyes and OLEDs
Sensors and Analytical Chemistry
properties
IUPAC Name |
methyl 2-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-11-19-16(25-20-11)14-10-21(17(23)18-8-15(22)24-2)9-13(14)12-6-4-3-5-7-12/h3-7,13-14H,8-10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCQWHHNJFGMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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